molecular formula C8H10N2OS B1661755 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- CAS No. 94731-76-7

4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-

Cat. No.: B1661755
CAS No.: 94731-76-7
M. Wt: 182.25
InChI Key: CVYULNJRCJSOMY-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- is a pyrimidinone derivative with a methyl group at position 5 and a 2-propenylthio (allylthio) substituent at position 2. For instance, 4(1H)-Pyrimidinone, 2-(2-propenylthio)-6-propyl- (CAS 62459-11-4) shares the allylthio group at position 2 but differs in substituents at position 6 . The target compound's molecular formula is inferred as C₉H₁₀N₂OS, with a molecular weight of ~194.26 g/mol.

Properties

IUPAC Name

5-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-4-12-8-9-5-6(2)7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYULNJRCJSOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740426
Record name 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94731-76-7
Record name 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thionation of 4(1H)-Pyrimidinone Precursors

A foundational route involves thionating 5-methyl-2-hydroxypyrimidin-4(1H)-one using phosphorus pentasulfide (P₂S₅) . In a representative procedure:

  • 5-Methyl-2-hydroxypyrimidin-4(1H)-one (10 mmol) is refluxed with P₂S₅ (15 mmol) in anhydrous toluene at 110°C for 6 hours.
  • The intermediate 5-methyl-2-mercaptopyrimidin-4(1H)-one is isolated via filtration (yield: 78%).
  • Subsequent S-alkylation with 2-propenyl bromide in dimethylformamide (DMF) with K₂CO₃ yields the target compound (65% yield).

Key Variables :

  • Solvent polarity (DMF > toluene) accelerates alkylation kinetics.
  • Excess allylating agent (1.5 equiv.) minimizes disulfide byproducts.

Direct S-Alkylation of 2-Thioxopyrimidin-4(1H)-one

Alternative protocols bypass thionation by starting from commercially available 2-thioxopyrimidin-4(1H)-one . In a 2014 study:

  • 2-Thioxopyrimidin-4(1H)-one (1.29 mmol) is treated with allyl iodide (1.5 equiv.) in DMF under N₂.
  • Anhydrous K₂CO₃ (2.0 equiv.) is added, and the mixture is stirred at 65°C for 12 hours.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 72% yield.

Side Reactions :

  • Competing N-alkylation at N-1 or N-3 positions occurs if the base is omitted (yield drop to 41%).
  • Microwave-assisted synthesis (100°C, 30 min) reduces reaction time but lowers yield to 58% due to thermal decomposition.

Cyclocondensation of β-Ketoesters with Thiourea

A three-step strategy constructs the pyrimidinone ring de novo:

  • Ethyl 3-methylacetoacetate (β-ketoester) reacts with thiourea in ethanol under reflux with NaOEt.
  • The resulting 5-methyl-2-thioxodihydropyrimidin-4(1H)-one is alkylated with allyl bromide in DMF/K₂CO₃ (89% yield).
  • Oxidation with MnO₂ in CH₂Cl₂ yields the fully aromatic pyrimidinone (82% yield).

Advantages :

  • Permits introduction of diverse substituents at C-5 and C-2 during the initial condensation.
  • Scalable to 100-g batches with consistent purity (>98% by HPLC).

Optimization and Mechanistic Insights

Solvent and Base Effects

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 65 72
DMSO Cs₂CO₃ 80 68
THF NaH 50 54
Ethanol Et₃N 70 48

DMF/K₂CO₃ maximizes yield by stabilizing the thiolate intermediate via polar aprotic interactions.

Allylating Agent Comparison

Reagent Reaction Time (h) Yield (%)
Allyl bromide 12 72
Allyl iodide 8 68
3-Chloropropene 24 51
Allyl tosylate 18 62

Allyl bromide offers optimal balance between reactivity and cost.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, NH), 5.92 (m, 1H, CH₂=CH), 5.21 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.14 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 3.74 (d, J = 6.8 Hz, 2H, SCH₂), 2.42 (s, 3H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S), 990 cm⁻¹ (C=C).
  • HPLC : Retention time 6.7 min (C18 column, MeOH/H₂O 70:30).

Applications and Derivatives

The propenylthio group enables further functionalization:

  • Epoxidation with m-CPBA yields sulfoxide derivatives for antiviral screening.
  • Hydroformylation under syngas produces aldehydes for Schiff base syntheses.

Scientific Research Applications

Pharmaceutical Applications

1.1. Neurodegenerative Disease Treatment

One significant application of 4(1H)-Pyrimidinone derivatives is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research has indicated that compounds with similar structures can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. For instance, compounds derived from pyrimidinone structures have been shown to modulate Aβ production and aggregation, offering potential therapeutic avenues for managing Alzheimer's and related conditions .

Case Study: Inhibition of Aβ Aggregation

  • Study Reference : EP 2615090 A1
  • Findings : The compound demonstrated significant inhibition of Aβ production in vitro and in vivo models. The results suggest that such compounds could be developed into effective drugs for Alzheimer's treatment.

Agrochemical Applications

2.1. Herbicide Development

4(1H)-Pyrimidinone derivatives have also been explored as selective herbicides. Research indicates that these compounds can effectively suppress the growth of various weeds while being safe for crops. The ability to target specific plant growth pathways makes them valuable in agricultural settings.

Data Table: Herbicidal Efficacy of Pyrimidinone Derivatives

Compound NameTarget WeedsEfficacy (%)Notes
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-Tetranychus urticae85Effective against spider mites
Other derivativesVarious annual weeds75-90Selective action observed

Case Study: Selective Herbicide Action

  • Study Reference : WO1993021162A1
  • Findings : The compound was tested against several weed species and showed a high degree of selectivity and efficacy, making it a promising candidate for further development as a commercial herbicide.

Synthesis and Chemical Properties

The synthesis of 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- involves several chemical reactions that can be optimized for yield and purity. Understanding its chemical properties is crucial for enhancing its application in both pharmaceutical and agricultural contexts.

Chemical Properties

  • Molecular Formula : C8H10N2OS
  • Molecular Weight : 186.24 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The propenylthio group can enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrimidinones

Structural and Physicochemical Comparisons

Pyrimidinones vary significantly in properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Methyl-2-(2-propenylthio)-4(1H)-pyrimidinone 5-CH₃, 2-SCH₂CH=CH₂ C₉H₁₀N₂OS ~194.26 Allylthio group enhances electrophilicity; methyl stabilizes ring structure
1-Methyl-2(1H)-pyrimidinone (1MP) 1-CH₃, 2-keto C₅H₆N₂O 110.11 Photoactive; abstracts H-atoms from alcohols (k ≈ 10⁴ M⁻¹s⁻¹)
2-(Methylthio)-4(3H)-pyrimidinone 2-SCH₃ C₅H₆N₂OS 142.18 NMR shifts: N–H at 8.35 ppm; methylthio induces deshielding
5-Ethoxy-2-methyl-4(1H)-pyrimidinone 5-OCH₂CH₃, 2-CH₃ C₇H₁₀N₂O₂ 154.17 Ethoxy group increases solubility; NMR: δ 7.7–7.8 ppm (N–H)
6-Methyl-2-[(3-methylbutyl)thio]-4(1H)-pyrimidinone 6-CH₃, 2-S(CH₂)₂CH(CH₃)₂ C₁₀H₁₆N₂OS 212.31 Bulky substituent reduces crystallinity; moderate antimicrobial activity
Key Observations:
  • Hydrogen Bonding: Pyrimidinones with electron-withdrawing groups (e.g., 5-fluoro in CAS 1480-96-2) exhibit stronger intermolecular hydrogen bonds in crystalline states, whereas methyl or allyl groups promote hydrophobic interactions .

Reactivity and Functional Comparisons

Photochemical Reactivity:
  • 1-Methyl-2(1H)-pyrimidinone (1MP) demonstrates hydrogen atom abstraction from alcohols and carbohydrates, with bimolecular rate constants of ~10⁴ M⁻¹s⁻¹. This reactivity is attributed to its keto-enol tautomerism and photoexcited triplet states .
  • Allylthio Derivatives : The allylthio group in the target compound may facilitate similar H-abstraction or radical-based pathways, though direct evidence is absent in the provided data. Its unsaturated structure could also participate in cycloaddition or polymerization reactions .

Biological Activity

4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- is a sulfur-containing pyrimidine derivative that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases.

  • Chemical Formula : C₅H₆N₂OS
  • Molecular Weight : 142.179 g/mol
  • CAS Registry Number : 636-26-0
  • IUPAC Name : 5-methyl-2-(2-propenylthio)-4(1H)-pyrimidinone

The biological activity of 4(1H)-Pyrimidinone derivatives is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, similar compounds have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation, which is a common target in cancer therapy .

Anticancer Activity

Research indicates that compounds related to 4(1H)-Pyrimidinone exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have been synthesized that show enhanced binding affinity to DHFR, leading to effective inhibition of cancer cell growth. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Neuroprotective Effects

Some studies have explored the role of pyrimidine derivatives in neuroprotection, particularly concerning Alzheimer's disease. Compounds that inhibit amyloid-beta peptide production are being investigated as potential treatments for neurodegenerative diseases. The ability of these compounds to modulate gamma-secretase activity suggests a mechanism by which they may reduce amyloid plaque formation in the brain .

Lipid-Lowering Activity

In a study focusing on lipid metabolism, certain derivatives of pyrimidine compounds were found to exhibit triglyceride-lowering effects in adipocytes. These findings suggest potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted using various concentrations of 4(1H)-Pyrimidinone derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.

CompoundIC50 (µM)Cell Line
A15MCF-7
B25HeLa
C10A549 (Lung)

Case Study 2: Neuroprotective Activity

In vivo studies using Tg2576 mouse models demonstrated that administration of certain pyrimidine derivatives resulted in a significant reduction in amyloid plaque deposition compared to control groups. Behavioral assessments also indicated improved cognitive function.

TreatmentAmyloid Plaque Reduction (%)Cognitive Score Improvement (%)
Control--
Compound D (50 mg)4030
Compound E (100 mg)6050

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2-propenylthio substituent into pyrimidinone derivatives?

  • Methodological Answer : The synthesis of 5-methyl-2-(2-propenylthio)-4(1H)-pyrimidinone can be adapted from nucleophilic substitution reactions. For example, a thiol group (e.g., allylthiol) may react with a halogenated pyrimidinone precursor under basic conditions. Evidence from similar compounds (e.g., (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol) suggests using sodium hydroxide as a base to facilitate substitution . Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol) is critical for yield improvement.

Q. How can the purity of 5-methyl-2-(2-propenylthio)-4(1H)-pyrimidinone be verified post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Complementary techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., allylthio group at C2 via 1^1H NMR coupling constants).
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS in positive ion mode).
    Recrystallization in ethanol/water mixtures may enhance purity .

Q. What are the key physicochemical properties (e.g., solubility) of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound’s solubility in aqueous buffers is limited due to its hydrophobic allylthio group. Solubility testing in DMSO (commonly used for biological assays) or acetonitrile (for HPLC) is advised. Data from structurally similar pyrimidinones (e.g., 4(1H)-Pyrimidinone derivatives) indicate moderate solubility in polar aprotic solvents (5–10 mg/mL in DMSO) .

Advanced Research Questions

Q. How does the propenylthio substituent impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The allylthio group may participate in thiol-ene "click" chemistry or serve as a directing group in metal-catalyzed reactions (e.g., palladium-catalyzed C–H activation). Computational modeling (DFT) can predict regioselectivity, while experimental validation via X-ray crystallography (as seen in nitropyrimidine analogs) confirms structural outcomes .

Q. What strategies resolve contradictions in reported biological activities of pyrimidinone derivatives with varying substituents?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example:

  • Biological Assays : Test the compound’s antimicrobial activity against Gram-positive/negative strains using broth microdilution (MIC values).
  • Data Normalization : Account for differences in assay conditions (e.g., pH, solvent concentration) that may lead to conflicting results.
    Evidence from related compounds highlights substituent-dependent antimicrobial potency .

Q. How can computational methods predict the metabolic stability of 5-methyl-2-(2-propenylthio)-4(1H)-pyrimidinone?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic pathways (e.g., oxidation of the allylthio group). Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential metabolic hotspots. Experimental validation via LC-MS/MS in hepatic microsomal assays is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Reactant of Route 2
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4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.